Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Description
Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core functionalized with an amino group at position 3 and a trifluoromethyl (-CF₃) group at position 5. The ethyl ester at position 2 enhances solubility and serves as a reactive handle for further derivatization. This compound’s unique structural attributes—particularly the electron-withdrawing -CF₃ group and nucleophilic amino group—make it a valuable intermediate in pharmaceuticals and agrochemicals. Its molecular formula is C₁₂H₁₁F₃NO₂S, with a molecular weight of 290.27 g/mol (calculated from constituent atomic masses).
Properties
IUPAC Name |
ethyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c1-2-18-11(17)10-9(16)7-5-6(12(13,14)15)3-4-8(7)19-10/h3-5H,2,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFXFDVJHONPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway:
- Starting materials: Methyl thioglycolate and 2-nitrobenzonitriles or halogenated benzonitriles.
- Conditions: Basic medium (e.g., triethylamine or sodium methoxide) in solvents like DMSO or ethanol.
- Procedure:
- Heating at elevated temperatures (around 100°C).
- Microwave irradiation has been employed to accelerate the process, significantly reducing reaction time (from hours to minutes).
- Post-reaction, the amino group is introduced via diazotization or deamination followed by bromination.
Example:
- Switching from sodium methoxide to triethylamine as base enhances yield.
- Microwave-assisted synthesis at 130°C for 11 minutes yields over 94% of the amino-benzothiophene intermediate.
Data Table:
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclocondensation | Methyl thioglycolate + halogenated benzonitrile | DMSO | 100°C | 2 hours | >90% | Microwave irradiation reduces time to 11 min |
| Bromination | Amino-benzothiophene + tert-butyl nitrite + CuBr | Acetonitrile | Room temp | 1 hour | Excellent | Efficient deamination bromination |
Halogenation and Functionalization of Benzothiophene Core
Following initial formation, selective halogenation at the 2-position of the benzothiophene ring is achieved via electrophilic substitution, often using N-bromosuccinimide (NBS) or similar reagents under mild conditions.
Procedure:
- Starting with amino-benzothiophene derivatives.
- Bromination or chlorination is performed in acetonitrile or DMF with catalysts like copper(II) bromide.
- The halogenated intermediates serve as precursors for further substitution reactions.
Data Table:
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Halogenation | NBS or N-chlorosuccinimide | Acetonitrile | Room temp to 80°C | 1-2 hours | 65-96% | Selectivity depends on reaction conditions |
Introduction of the Ethyl Ester and Amino Groups
The ester group at position 2 is introduced via esterification of the corresponding carboxylic acid or through direct esterification of halogenated intermediates with ethanol under acidic or basic catalysis.
Method:
- Using ethyl alcohol with catalytic sulfuric acid or via transesterification.
- The amino group can be introduced through nucleophilic substitution or reduction of nitro groups.
Example:
- Reduction of nitro groups to amino groups using catalytic hydrogenation or tin chloride.
- Esterification often performed at reflux with ethanol and acid catalysts.
Data Table:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Esterification | Ethanol + H2SO4 | Reflux | 80-90% | Efficient for large-scale synthesis |
Industrial Large-Scale Synthesis
Industrial methods leverage the Gewald reaction, a well-known multicomponent synthesis for thiophene derivatives, optimized for scale and purity.
Process:
- Reacting α-cyano esters with sulfur and aldehydes under controlled temperature.
- Use of continuous flow reactors enhances yield and process safety.
- Purification via crystallization and chromatography ensures high purity.
Reaction Conditions:
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 60-90°C | Controlled to optimize yield |
| Solvent | Ethanol, DMF | Based on substrate solubility |
| Catalyst | Potassium carbonate or triethylamine | For base-catalyzed cyclization |
Summary of Key Data
| Preparation Method | Main Reagents | Solvent | Temperature | Reaction Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| Cyclocondensation + Microwave | Methyl thioglycolate + halogenated benzonitrile | DMSO | 100°C / 130°C (microwave) | 11 min | >94% | Rapid, high-yield |
| Halogenation | NBS / N-chlorosuccinimide | Acetonitrile | Room temp to 80°C | 1-2 hours | 65-96% | Selective halogenation |
| Esterification | Ethanol + acid catalyst | Ethanol | Reflux | 1-2 hours | 80-90% | Large-scale feasible |
| Gewald Reaction | α-Cyano ester + sulfur + aldehyde | Ethanol/DMF | 60-90°C | 24-48 hours | Variable | Industrial scale |
Research Findings and Notes
- Microwave-assisted synthesis significantly reduces reaction times and increases yields, making it suitable for both laboratory and industrial applications.
- The use of halogenated intermediates allows for versatile functionalization, enabling the synthesis of derivatives with various substituents.
- The Gewald reaction provides a scalable route for benzothiophene core synthesis, especially valuable for large-scale production.
- Purification techniques such as recrystallization, chromatography, and crystallization are critical for obtaining high-purity compounds suitable for pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity. The benzothiophene core provides a stable scaffold for these interactions, potentially modulating various biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Core Structure : Benzothiophene
Substituents :
Key Differences :
- The pyrrol-1-yl group replaces the amino group, introducing a five-membered aromatic ring with lone-pair electrons. This enhances hydrogen-bond acceptor capacity and enables coordination chemistry, unlike the primary amino group in the target compound.
- Applications : Widely used in material science (e.g., polymers, coatings) due to the pyrrole’s π-stacking ability and trifluoromethyl’s hydrophobicity. Also explored in agrochemicals for tailored pesticidal activity .
Ethyl 3-Amino-5-(3-Chlorophenyl)Thiophene-2-Carboxylate
Core Structure: Thiophene (non-fused aromatic ring) Substituents:
- Position 3: Amino (-NH₂)
- Position 5: 3-Chlorophenyl (-C₆H₄Cl) Molecular Weight: Not explicitly stated, but estimated as 295.77 g/mol (C₁₃H₁₂ClNO₂S).
Key Differences :
- Core Structure : Thiophene lacks the fused benzene ring of benzothiophene, reducing aromatic stability and electron delocalization.
- Substituent Effects : The 3-chlorophenyl group is less electron-withdrawing than -CF₃, resulting in lower metabolic stability.
Methyl 5-Amino-1-Benzothiophene-2-Carboxylate
Core Structure : Benzothiophene
Substituents :
- Position 5: Amino (-NH₂) Molecular Weight: 207.25 g/mol (C₁₀H₉NO₂S)
Key Differences :
- Substituent Position: The amino group is at position 5 instead of 3, altering electronic distribution.
- Ester Group : Methyl ester (vs. ethyl) reduces steric bulk and increases hydrolysis susceptibility.
Research Findings and Implications
Impact of Substituents on Reactivity and Stability
- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability compared to chlorophenyl or hydrogen substituents. This group’s electron-withdrawing nature also polarizes the benzothiophene core, improving binding to biological targets (e.g., enzymes) .
- Amino (-NH₂): Enables nucleophilic reactions (e.g., amidation, Schiff base formation), critical for drug derivatization. In contrast, pyrrol-1-yl groups favor non-covalent interactions (e.g., hydrogen bonding) in materials .
Core Structure Differences
- Benzothiophene vs. Thiophene : The fused benzene ring in benzothiophene increases aromatic stability and π-π stacking capacity, making it superior for drug design compared to simpler thiophene derivatives .
Biological Activity
Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- Chemical Formula : C₁₂H₁₀F₃NO₂S
- Molecular Weight : 289.28 g/mol
- CAS Number : 1217018-83-1
The compound features a benzothiophene core with an amino group and a trifluoromethyl substituent, which enhances its lipophilicity and stability. These properties are critical for its interaction with biological targets.
The mechanism of action of this compound involves:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes.
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, modulating their activity.
- Biochemical Pathways Modulation : The benzothiophene scaffold provides a stable platform for interactions that may influence various biochemical pathways.
Antimicrobial Properties
Research indicates that compounds within the benzothiophene class exhibit antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth and could serve as a lead compound for developing new antibiotics.
Anticancer Activity
Studies have shown that benzothiophene derivatives possess anticancer properties. This compound is being explored for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
Thiophene derivatives have been linked to anti-inflammatory activities. This compound may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. In vitro studies have demonstrated its ability to downregulate TNF-α and IL-6 levels.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Trifluoromethyl group | Antimicrobial, anticancer | Not yet established |
| Ethyl 3-Amino-5-methyl-1-benzothiophene-2-carboxylate | Methyl group | Moderate antimicrobial | IC50 = 50 µM |
| Ethyl 3-Amino-5-chloro-1-benzothiophene-2-carboxylate | Chloro group | Anticancer activity | IC50 = 30 µM |
The presence of the trifluoromethyl group in this compound imparts unique electronic properties that may enhance its biological activities compared to other derivatives.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study conducted on various benzothiophene derivatives showed that those with electron-withdrawing groups like trifluoromethyl exhibited superior antimicrobial properties compared to their methyl or chloro counterparts.
- Anticancer Research :
- Inflammation Modulation :
Q & A
Advanced Research Question
- Crystal Engineering : Co-crystallization with dicarboxylic acids (e.g., succinic acid) to improve lattice stability.
- Temperature Gradients : Slow cooling from saturated ethanol solutions to promote larger crystal growth.
- Synchrotron Radiation : High-flux X-rays to enhance diffraction quality for poorly crystalline samples .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict sites for electrophilic attack.
- Molecular Dynamics (MD) : Simulates binding stability in protein pockets (e.g., PARP-1 inhibition over 100 ns trajectories).
- QSAR Models : Correlates substituent electronegativity with cytotoxicity to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
